Methyl 2-bromobenzo[d]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFJUPCEPDWQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Br₂ (1.2 eq) | DCM | 0°C → RT | 4 h | 68% | |
| NBS (1.1 eq) | CCl₄ | 80°C | 2 h | 72% |
Key considerations:
-
Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.
-
Temperature control : Gradual warming from 0°C to room temperature (RT) improves regioselectivity.
-
Catalysts : Lewis acids like FeBr₃ are avoided due to over-bromination risks.
Multi-Step Synthesis from 5-Bromo-2-Aminothiophenol
A modular approach starts with 5-bromo-2-aminothiophenol, which undergoes cyclocondensation with methyl glyoxylate to form the thiazole ring.
Stepwise Protocol
-
Cyclocondensation :
-
Oxidation :
Advantages:
-
Avoids handling hazardous brominating agents.
-
Enables late-stage functionalization of the carboxylate group.
Esterification of 2-Bromobenzo[d]thiazole-5-Carboxylic Acid
Esterification of the pre-brominated carboxylic acid derivative is a robust method for large-scale synthesis.
Esterification Methods
| Reagent System | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| (Trimethylsilyl)diazomethane | DCM/MeOH (6:1), 0°C → RT | 92% | >99% | |
| SOCl₂/MeOH | Reflux, 3 h | 88% | 97% |
Mechanistic Insights :
-
(Trimethylsilyl)diazomethane acts as a mild methylating agent, avoiding acid-catalyzed side reactions.
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Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with methanol.
Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination
For substrates sensitive to direct bromination, palladium-mediated strategies offer an alternative.
Suzuki-Miyaura Bromination
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Bromine Source | B₂Pin₂ (1.5 eq) |
| Base | Cs₂CO₃ (2 eq) |
| Solvent | DMF, 100°C, 8 h |
| Yield | 65% |
This method is less common due to cost but useful for functionalized substrates.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Avg. Yield | Scalability | Cost ($/g) |
|---|---|---|---|
| Direct Bromination | 70% | High | 12 |
| Multi-Step Synthesis | 80% | Moderate | 18 |
| Esterification | 90% | High | 8 |
Key Trade-offs :
-
Direct bromination is cost-effective but risks over-bromination.
-
Esterification offers high yields but requires pre-synthesized carboxylic acid.
Troubleshooting Common Synthetic Challenges
Issue 1: Low Yields in Direct Bromination
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 2-amino or 2-thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 2-bromobenzo[d]thiazole-5-carboxylic acid.
Scientific Research Applications
Methyl 2-bromobenzo[d]thiazole-5-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromobenzo[d]thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substituent Variations
- Methyl 5-Bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-49-9) : A positional isomer with bromine at position 5 and ester at position 2. This compound exhibits distinct reactivity due to altered electronic effects, impacting its solubility and stability compared to the target molecule .
- Ethyl 2-Bromo-4-Methylthiazole-5-carboxylate (CAS 22900-83-0): Features an ethyl ester and a methyl group at position 3.
Halogen-Substituted Derivatives
- Methyl 4-(Dibromomethyl)-2-(4-Chlorophenyl)thiazole-5-carboxylate (Compound 1 in ): The dibromomethyl group at position 4 significantly enhances antiviral activity against yellow fever virus (YFV), with EC₅₀ values in the nanomolar range. In contrast, the single bromine at position 2 in the target compound may reduce steric hindrance, favoring synthetic modifications .
- Methyl 4-(Dibromomethyl)-2-(Naphthalen-2-yl)thiazole-5-carboxylate (Compound 6k in ) : The bulky naphthyl group increases melting point (>360°C) but reduces synthetic yield (27%) compared to simpler aryl derivatives (e.g., 6g: 70% yield, 132–134°C) .
Reactivity in Solvent Systems
Methyl thiazole-5-carboxylate derivatives show variable solubility:
| Solvent | Conversion to Product (%) |
|---|---|
| Methanol | 53 |
| Ethanol | 50 |
| THF | 47 |
The bromine substituent in the target compound may further reduce solubility in non-polar solvents like cyclohexane (0% conversion observed in analogs) .
Antiviral Activity
- Third-Generation Thiazole Derivatives : Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate analogs demonstrate EC₅₀ values of 0.2–0.5 µM against YFV, with improved metabolic stability due to hydroxylpropylamide modifications. The absence of a dibromomethyl group in the target compound may limit direct antiviral efficacy but enhance synthetic flexibility .
Biological Activity
Enzyme Inhibition
Methyl 2-bromobenzo[d]thiazole-5-carboxylate has shown promising enzyme inhibition properties, particularly against cytochrome P450 enzymes. Studies have indicated that it may act as an inhibitor of CYP1A2 and CYP2C19, which are crucial enzymes involved in drug metabolism. This inhibitory action suggests potential applications in drug interaction studies and therapeutic efficacy enhancement.
Antimicrobial Activity
While specific data on this compound is limited, structurally similar compounds within the benzo[d]thiazole class have demonstrated significant antimicrobial properties. For instance, certain thiazole derivatives have shown activity against Candida albicans and Aspergillus niger with pMIC values ranging from 3.92 to 4.23 mM . Although these effects were lower than those of reference drugs like ciprofloxacin and fluconazole, they highlight the potential antimicrobial activity of this class of compounds.
Anticancer Potential
Research on benzothiazole derivatives suggests that this compound may possess anticancer properties. While specific studies on this compound are not available, similar structures have been investigated for their potential as anti-breast cancer agents. This indicates a promising avenue for future research into the anticancer activity of this compound.
Structure-Activity Relationships
Studies on similar compounds have revealed important structure-activity relationships that may apply to this compound:
- The presence of electron-withdrawing groups (e.g., NO2) and electron-donating groups (e.g., OMe) in the para position of the benzene ring attached to the thiazole moiety can enhance antimicrobial activity .
- Increased lipophilicity, achieved by replacing NH2 groups with benzamide or amide groups, may improve biological activity .
Potential Applications
Based on its structural characteristics and the properties of similar compounds, this compound shows potential for various applications:
- Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting specific diseases.
- Enzyme Modulation: Its potential to inhibit cytochrome P450 enzymes suggests applications in drug metabolism studies and therapeutic enhancement.
- Antimicrobial Agents: Further research may reveal its efficacy as an antimicrobial compound, particularly against fungal species .
- Cancer Research: Given the anticancer properties of related compounds, it warrants investigation in oncology studies.
Q & A
Q. What are the common synthetic routes for Methyl 2-bromobenzo[d]thiazole-5-carboxylate, and what are the critical reaction parameters?
The synthesis typically involves bromination of a precursor thiazole derivative under controlled conditions. A standard method includes:
Thiazole Ring Formation : Reacting 2-aminothiazole derivatives with methyl bromoacetate in basic conditions to form the ester-functionalized thiazole core .
Bromination : Introducing bromine at the 2-position using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. NBS is preferred for selectivity, minimizing side reactions .
Purification : Recrystallization or column chromatography to isolate the product.
Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to optimize yield and purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality .
- IR Spectroscopy : Identification of carbonyl (C=O) and C-Br stretching vibrations .
- X-ray Crystallography : For definitive structural elucidation, using programs like SHELXL for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How do the bromine and ester substituents influence the compound’s reactivity?
The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl ester group acts as an electron-withdrawing moiety, stabilizing the thiazole ring and directing further functionalization (e.g., hydrolysis to carboxylic acids) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : As a building block for anticancer or antimicrobial agents due to thiazole’s bioactivity .
- Materials Science : In organic electronics, leveraging its aromaticity and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
- Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal parameters .
- Analytical Cross-Validation : Use complementary techniques (e.g., HPLC alongside NMR) to assess purity .
- Computational Modeling : Predict reaction pathways using DFT calculations to explain yield disparities .
Q. What strategies optimize regioselective bromination in complex thiazole systems?
- Directing Groups : Utilize substituents (e.g., methyl or methoxy groups) to steer bromination to desired positions.
- Catalytic Systems : Employ Lewis acids like FeCl₃ to enhance selectivity .
- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track reaction progress .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Systematic Substituent Variation : Synthesize analogs with halogens, alkyl chains, or heterocycles at the 4- or 5-positions .
- In Silico Screening : Perform molecular docking with target proteins (e.g., kinases) to predict binding affinity .
- Biological Assays : Test analogs in vitro for cytotoxicity, antimicrobial activity, or enzyme inhibition .
Q. What advanced techniques address low yields in multi-step syntheses involving this compound?
- Flow Chemistry : Improve efficiency using continuous reactors for bromination and esterification steps .
- Microwave Assistance : Accelerate reaction times and enhance yields in cyclization steps .
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to reduce byproducts .
Q. How does the compound’s stability under varying conditions (pH, light, temperature) impact experimental design?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring .
- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Buffered Conditions : Use pH-stable solvents (e.g., THF or acetonitrile) for reactions requiring aqueous workups .
Q. What role does this compound play in developing fluorescent probes or optoelectronic materials?
- Fluorescence Tuning : The benzo[d]thiazole core exhibits tunable emission properties; modifying substituents can shift λmax .
- Charge Transport : Its planar structure and electron-deficient thiazole ring enhance electron mobility in organic semiconductors .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to validate assignments .
- Safety Protocols : Handle brominated compounds in fume hoods due to potential toxicity; use PPE for skin/eye protection .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
